molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No.: B1398629
CAS No.: 1095822-28-8
M. Wt: 164.12 g/mol
InChI Key: AZJPEYXFODAMIE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it interacts with the epidermal growth factor receptor (EGFR), leading to the inhibition of its signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . It affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Furthermore, it has been observed to influence cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and EGFR, inhibiting their activity . This binding leads to the disruption of downstream signaling pathways, resulting in altered gene expression and inhibition of cell proliferation . Additionally, the compound has been shown to increase the levels of caspase-3, a key enzyme involved in the execution phase of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of metabolites within cells . Additionally, it has been shown to affect the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its therapeutic effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function . The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .

Scientific Research Applications

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPEYXFODAMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725529
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-28-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the aryl migration reaction observed in 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines?

A: The aryl migration reaction, a type of benzilic acid rearrangement, is crucial for synthesizing 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids from 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines [, ]. This reaction, facilitated by sodium hydroxide in dimethyl sulfoxide (DMSO), showcases a unique transformation within this class of compounds.

Q2: How can 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives be further modified?

A: The 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids can be oxidized to their corresponding 4-aryl-1H-pyrazolo[3,4-d]pyrimidines using potassium ferricyanide. This oxidation eliminates carbon dioxide, offering another avenue for structural diversification [, ].

Q3: What happens when 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines react with sodium hydroxide in DMSO?

A: Instead of aryl migration, reacting 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines with sodium hydroxide in DMSO leads to ring fission of the pyrazole moiety. This reaction yields 6-anilino-4-aryl-5-pyrimidinecarbonitriles, highlighting the impact of substituents on the reaction pathway [].

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